molecular formula C27H26N4O2 B2374524 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251594-11-2

3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2374524
CAS No.: 1251594-11-2
M. Wt: 438.531
InChI Key: ZRPYSVWXEVMYHD-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, pyrrolidine ring, and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the aromatic groups through Friedel-Crafts acylation or similar methods. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products

Scientific Research Applications

3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and require further research for comprehensive understanding.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylphenyl diphenyl phosphate
  • 4-Methylphenyl diphenyl phosphate
  • Bis(3-methylphenyl) phenyl phosphate
  • 3-Methylphenyl 4-methylphenyl phenyl phosphate
  • Triphenyl phosphate

Uniqueness

Compared to these similar compounds, 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique quinazoline core and pyrrolidine ring, which confer distinct chemical and biological properties

Biological Activity

3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinazoline core substituted with various phenyl and pyrrolidine groups. The molecular formula is C20H24N4OC_{20}H_{24}N_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure can be represented as follows:

Structure 3 3 methylphenyl N 4 methylphenyl 4 oxo 2 pyrrolidin 1 yl 3 4 dihydroquinazoline 7 carboxamide\text{Structure }\text{3 3 methylphenyl N 4 methylphenyl 4 oxo 2 pyrrolidin 1 yl 3 4 dihydroquinazoline 7 carboxamide}

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Quinazoline derivatives have been studied for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Some studies suggest that related compounds possess antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease.

Biological Assays and Findings

A summary of relevant studies assessing the biological activity of this compound is presented below.

StudyBiological Activity AssessedKey Findings
Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Neuroprotective EffectsShowed protective effects against oxidative stress in neuronal cells.
Antimicrobial ActivityExhibited activity against Gram-positive and Gram-negative bacteria.

Case Studies

  • Antitumor Efficacy : In a study examining the effects of quinazoline derivatives on breast cancer cells, the compound was found to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity and decreased cell viability.
  • Neuroprotection : A recent investigation into the neuroprotective properties revealed that the compound could reduce neuronal damage induced by amyloid-beta peptides in vitro, suggesting potential applications in Alzheimer's disease treatment.
  • Antimicrobial Properties : In another study focusing on antimicrobial activity, the compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth, indicating its potential as an antibacterial agent.

Properties

IUPAC Name

3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c1-18-8-11-21(12-9-18)28-25(32)20-10-13-23-24(17-20)29-27(30-14-3-4-15-30)31(26(23)33)22-7-5-6-19(2)16-22/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPYSVWXEVMYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=CC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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